molecular formula C14H17NO2 B3430175 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile CAS No. 80285-16-1

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B3430175
CAS No.: 80285-16-1
M. Wt: 231.29 g/mol
InChI Key: GQPFCPRCGONDNN-UHFFFAOYSA-N
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Description

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol It is known for its unique structure, which includes a benzonitrile group attached to a 1,3-dioxane ring substituted with a propyl group

Preparation Methods

The synthesis of 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring. The propyl group is introduced through a subsequent alkylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile can be compared to other similar compounds, such as:

    4-(5-Methyl-1,3-dioxan-2-yl)benzonitrile: This compound has a methyl group instead of a propyl group, leading to differences in its reactivity and applications.

    4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile: The ethyl-substituted analog exhibits different physical and chemical properties compared to the propyl-substituted compound.

    4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile:

Properties

IUPAC Name

4-(5-propyl-1,3-dioxan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-12-9-16-14(17-10-12)13-6-4-11(8-15)5-7-13/h4-7,12,14H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPFCPRCGONDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(OC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887782, DTXSID901001145
Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80285-16-1, 74240-64-5
Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-
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Record name trans-4-(5-propyl-1,3-dioxan-2-yl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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